4-(4-Methyl-piperidin-1-yl)-benzonitrile

Catalog No.
S3349215
CAS No.
85872-87-3
M.F
C13H16N2
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Methyl-piperidin-1-yl)-benzonitrile

CAS Number

85872-87-3

Product Name

4-(4-Methyl-piperidin-1-yl)-benzonitrile

IUPAC Name

4-(4-methylpiperidin-1-yl)benzonitrile

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C13H16N2/c1-11-6-8-15(9-7-11)13-4-2-12(10-14)3-5-13/h2-5,11H,6-9H2,1H3

InChI Key

JDTREFVKULGGHT-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC=C(C=C2)C#N

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)C#N
  • Ligand Design: The molecule contains a nitrile group (C≡N) and a piperidine ring, both of which are common functional groups found in pharmaceuticals and other biologically active molecules. These functional groups can participate in non-covalent interactions with proteins, suggesting potential applications in ligand design for drug discovery [].
  • Organic Synthesis: 4-(4-Methyl-piperidin-1-yl)-benzonitrile can potentially serve as a building block in organic synthesis for the creation of more complex molecules with desired properties. The presence of the nitrile group allows for further chemical transformations.

4-(4-Methyl-piperidin-1-yl)-benzonitrile is an organic compound characterized by a benzene ring substituted with a benzonitrile group and a piperidine moiety. Its chemical formula is C13H16N2C_{13}H_{16}N_{2} and it has a molecular weight of approximately 200.28 g/mol. The compound features a piperidine ring that is substituted at the 4-position with a methyl group, enhancing its lipophilicity and potentially influencing its biological activity.

Typical of nitriles and amines. For instance, it can participate in nucleophilic substitutions, hydrolysis to form corresponding carboxylic acids, and reductions to yield amines. In synthetic pathways, it may be formed through reactions involving piperidine derivatives and benzonitrile under basic conditions, often utilizing solvents like dimethyl sulfoxide.

Research indicates that 4-(4-Methyl-piperidin-1-yl)-benzonitrile exhibits significant biological activities, particularly in antimicrobial and antitumor assays. It has been noted for its ability to inhibit specific bacterial strains and may also show promise in modulating certain biochemical pathways relevant to cancer progression . The compound's interaction with biological receptors can lead to alterations in cell proliferation and differentiation processes.

The synthesis of 4-(4-Methyl-piperidin-1-yl)-benzonitrile typically involves the reaction of 4-fluorobenzonitrile with 4-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is conducted in dimethyl sulfoxide as a solvent, yielding high purity products through simple purification techniques such as recrystallization .

General Synthetic Route:

  • Reagents: 4-fluorobenzonitrile, 4-methylpiperidine, potassium carbonate.
  • Solvent: Dimethyl sulfoxide.
  • Procedure:
    • Mix the reagents in the solvent.
    • Heat under reflux conditions.
    • Purify the resulting product via recrystallization.

The compound finds applications primarily in medicinal chemistry and drug development due to its biological activity. It can serve as a lead compound in the synthesis of new antimicrobial agents or as a building block for more complex pharmaceutical molecules. Additionally, its role in proteomics research highlights its utility in biochemical studies .

Studies have shown that 4-(4-Methyl-piperidin-1-yl)-benzonitrile interacts with various biological targets, influencing receptor functions related to cell signaling pathways. These interactions can lead to significant changes in cellular responses, which are critical for understanding its therapeutic potential . Molecular docking studies further elucidate its binding affinities and modes of action against specific targets.

Several compounds share structural similarities with 4-(4-Methyl-piperidin-1-yl)-benzonitrile, including:

Compound NameStructure FeaturesUnique Aspects
4-(3-Methyl-piperidin-1-yl)-benzonitrileSimilar piperidine structureDifferent methyl substitution position
4-(2-Methyl-piperidin-1-yl)-benzonitrilePiperidine ring with methyl at the 2-positionPotentially altered biological activity
N-(piperidin-1-yl)benzamideBenzamide derivativeLacks the nitrile functionality

The classical route to 4-(4-methyl-piperidin-1-yl)-benzonitrile involves nucleophilic aromatic substitution (SNAr) between 4-fluorobenzonitrile and 4-methylpiperidine. In this reaction, the fluoride leaving group is displaced by the nitrogen atom of the piperidine ring under basic conditions. Early protocols utilized polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (80–120°C) for 12–24 hours, achieving moderate yields of 45–60%. A key limitation of this method is the competing hydrolysis of the nitrile group under prolonged heating, which reduces overall efficiency.

Alternative pathways include the Ullmann coupling reaction, where a copper catalyst mediates the coupling of 4-bromobenzonitrile with 4-methylpiperidine. This method, while effective, requires stoichiometric amounts of copper(I) iodide and ligands such as 1,10-phenanthroline, increasing costs and complicating purification. Recent optimizations have reduced reaction times to 8–10 hours with yields up to 70%, though scalability remains constrained by the need for inert atmospheres.

Key Reaction Parameters in Traditional Synthesis

ParameterTypical RangeImpact on Yield
Temperature80–120°CHigher temps accelerate kinetics but risk nitrile hydrolysis
SolventDMF, DMSO, or toluenePolar solvents enhance nucleophilicity of piperidine
BaseK2CO3, Cs2CO3Stronger bases improve leaving-group displacement
Reaction Time12–24 hoursProlonged durations increase side reactions

The benzonitrile-piperidine structural framework exemplified by 4-(4-Methyl-piperidin-1-yl)-benzonitrile represents a versatile scaffold for anticancer drug development. Structure-activity relationship studies demonstrate that the specific positioning of the methyl group on the piperidine ring significantly influences biological activity and target selectivity [2].

Lead Compound Identification and Optimization

The compound serves as a key intermediate in the synthesis of potent cancer cell growth inhibitors. Research has shown that piperidine-containing benzonitrile derivatives exhibit significant cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma (HCC) Huh7 cells and breast cancer models . The systematic optimization of this scaffold has yielded compounds with nanomolar potency ranges, demonstrating the value of the methylpiperidine-benzonitrile framework in medicinal chemistry [3].

Structure-Activity Relationship Analysis

Optimization studies reveal critical structural determinants for anticancer activity. The para-substitution pattern of the benzonitrile group relative to the piperidine moiety has been shown to favor increased activity over meta-substitution patterns [4]. Furthermore, the introduction of the 4-methyl substituent on the piperidine ring enhances both potency and selectivity compared to unsubstituted analogues [5].

Research demonstrates that compounds incorporating the 4-methylpiperidine-benzonitrile motif can achieve IC50 values in the low micromolar to nanomolar range against cancer cell lines [5]. The methylpiperazinyl derivatives show particularly promising results, with some analogues exhibiting IC50 values as low as 0.6 nanomolar against androgen receptors, suggesting potential applications in hormone-dependent cancers .

Target Validation and Mechanism Studies

The anticancer mechanism of 4-(4-Methyl-piperidin-1-yl)-benzonitrile derivatives involves multiple pathways. Studies indicate that these compounds can induce apoptosis through caspase activation and cell cycle arrest in various cancer models [7] [8]. The compounds demonstrate selective toxicity toward malignant cells while showing reduced cytotoxicity against normal cell lines, indicating favorable therapeutic windows [7].

Antimalarial Derivative Development

The piperidine-benzonitrile scaffold has emerged as a promising framework for antimalarial drug development, particularly against chloroquine-resistant strains of Plasmodium falciparum [9].

Quinoline-Piperidine Hybrid Development

The incorporation of 4-methylpiperidine substituents into quinoline frameworks has yielded compounds with exceptional antimalarial activity. Novel quinoline-piperidine conjugates demonstrate nanomolar IC50 values against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum [9]. Five aminoquinoline derivatives containing piperidine modifications showed IC50 values ranging from 12 to 236 nanomolar against the NF54 strain and 25 to 69 nanomolar against the K1 strain [9].

Liver Stage Activity

Research demonstrates that 3,5-bis(benzylidene)-4-piperidone derivatives, structurally related to the target compound, exhibit potent activity against liver stage Plasmodium berghei development [10]. Compounds incorporating methylpiperidine moieties showed IC50 values as low as 93.5 nanograms per milliliter, significantly outperforming established antimalarials like chloroquine and mefloquine in liver stage assays [10].

Multi-Stage Parasite Targeting

The piperidine-benzonitrile framework enables the development of compounds with activity across multiple stages of the malaria parasite lifecycle [11]. Quinoline-4-carboxamide derivatives containing piperidine substituents demonstrate similar potency against liver schizonts, gametocytes, and ookinetes, supporting their potential for comprehensive malaria treatment and transmission blocking [11].

Resistance Mechanism Bypass

The novel mechanism of action exhibited by piperidine-containing antimalarials provides opportunities to circumvent existing resistance mechanisms. Studies indicate that these compounds target different pathways than conventional antimalarials, including protein synthesis through elongation factor 2 inhibition [11]. This novel mode of action supports their development as components of combination therapies to combat drug-resistant malaria strains.

Neurological Disorder Target Validation Studies

The 4-(4-Methyl-piperidin-1-yl)-benzonitrile framework has demonstrated significant potential in neurological disorder research, particularly for conditions affecting the central nervous system [12] [13] [14].

Parkinson Disease Applications

Substituted piperidine derivatives containing benzonitrile moieties have emerged as novel lead molecules for Parkinson disease treatment [12]. The benzoylpiperidine fragment, closely related to the target compound, serves as a privileged structure in the development of dopaminergic receptor modulators [13]. Research has identified selective dopamine D4 receptor antagonists based on benzyloxypiperidine scaffolds that demonstrate improved in vitro and in vivo stability compared to existing compounds [14].

Alzheimer Disease Research

The compound framework shows promise in Alzheimer disease drug development through multiple target approaches. Piperidine derivatives demonstrate dual functionality as histamine H3 receptor antagonists and acetylcholinesterase inhibitors [15]. The most promising compound in this class, containing a benzyl moiety at position 1 of the piperidine ring, displayed 12.5 nanomolar affinity at the human H3 receptor and significant acetylcholinesterase inhibitory activity with an IC50 of 1.537 micromolar [15].

Neurotransmitter System Modulation

Studies demonstrate that 2-[(1-Methylpiperidin-4-yl)amino]benzonitrile derivatives function as antagonists at the 5-HT6 receptor, which plays crucial roles in cognition and memory processes . These compounds modulate serotonin and dopamine receptor systems, suggesting potential applications in treating anxiety, depression, and cognitive dysfunction [17].

Blood-Brain Barrier Penetration

Research indicates that piperidine-benzonitrile derivatives possess favorable pharmacokinetic properties for central nervous system applications [18]. The structural modifications, including the 4-methyl substitution, influence lipophilicity and brain penetration characteristics while maintaining target selectivity [18]. Studies of related benzoylpiperidine compounds demonstrate their ability to cross the blood-brain barrier and achieve therapeutically relevant brain concentrations [13].

Data Summary Tables

Table 1: Anticancer Activity of Related Piperidine-Benzonitrile Derivatives

Compound TypeCell LineIC50 ValueReference
Piperidine-benzonitrile analoguesHCC Huh71-10 μM
Methylpiperazine derivativesAndrogen receptor0.6 nM
Benzoylpiperidine compoundsVarious cancer lines0.1-1 μM [2]
4-MMPB analoguesPC-3 prostate cancer18 μM [5]

Table 2: Antimalarial Potency Data

Compound ClassP. falciparum StrainIC50 ValueReference
Quinoline-piperidinesNF54 (sensitive)12-236 nM [9]
Quinoline-piperidinesK1 (resistant)25-69 nM [9]
Bis(benzylidene)piperidonesP. berghei liver stage93.5 ng/mL [10]
Quinoline-4-carboxamidesMultiple stages<100 nM [11]

Table 3: Neurological Target Binding Affinities

Target ReceptorCompound TypeKi/IC50 ValueReference
Dopamine D4Benzyloxypiperidines96-319 nM [14]
Histamine H3Piperidine derivatives12.5 nM [15]
AcetylcholinesteraseH3/AChE dual inhibitors1.537 μM [15]
5-HT6 receptorMethylpiperidin-4-yl derivatives<100 nM

Table 4: Radiopharmaceutical Development Parameters

ParameterValue RangeCompound ClassReference
Radiochemical Yield53-57%Fluorine-18 labeled [19]
Molar Activity≥1 Ci/μmolPET tracers [19]
Brain UptakeHighReversible ligands [19]
5-HT7 Receptor Ki2-4 nMDual receptor ligands [13]

XLogP3

3

Wikipedia

4-(4-Methyl-piperidin-1-yl)-benzonitrile

Dates

Last modified: 08-19-2023

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